molecular formula C11H18BBrN2O2 B15303173 3-bromo-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

3-bromo-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B15303173
M. Wt: 300.99 g/mol
InChI Key: KCYFDHUKFIQZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a bromo group, an ethyl group, and a boronate ester. Compounds containing boronate esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: Starting from appropriate precursors, the pyrazole ring is formed through cyclization reactions.

    Bromination: The pyrazole ring is then brominated using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Boronate Ester Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group.

    Reduction: Reduction reactions may target the bromo group or the pyrazole ring.

    Substitution: The bromo group can be substituted with various nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Products may include boronic acids or boronic esters.

    Reduction: Reduced forms of the pyrazole or dehalogenated products.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Ligand Synthesis: Utilized in the synthesis of ligands for catalysis.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of probes for biological studies.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In cross-coupling reactions, the boronate ester group participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism. The molecular targets and pathways involved would vary based on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1-ethyl-5-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a boronate ester.

    1-ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a methyl group instead of a bromo group.

Uniqueness

The presence of both a bromo group and a boronate ester in 3-bromo-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole makes it particularly versatile for various synthetic applications, especially in cross-coupling reactions.

Properties

Molecular Formula

C11H18BBrN2O2

Molecular Weight

300.99 g/mol

IUPAC Name

3-bromo-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C11H18BBrN2O2/c1-6-15-8(7-9(13)14-15)12-16-10(2,3)11(4,5)17-12/h7H,6H2,1-5H3

InChI Key

KCYFDHUKFIQZKG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2CC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.